N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-Dichlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-4-yl group at position 3. The sulfanyl (-S-) linker connects the triazole moiety to the acetamide group, which is further functionalized with a 3,5-dichlorophenyl substituent.
Properties
Molecular Formula |
C16H13Cl2N5OS |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13Cl2N5OS/c1-23-15(10-2-4-19-5-3-10)21-22-16(23)25-9-14(24)20-13-7-11(17)6-12(18)8-13/h2-8H,9H2,1H3,(H,20,24) |
InChI Key |
PQZRKIICTALCFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Procedure :
-
Reactants : Pyridine-4-carbohydrazide (1.0 eq) and methyl isothiocyanate (1.2 eq) are combined in anhydrous ethanol under nitrogen.
-
Cyclization : The mixture is refluxed for 12 hours, yielding a thiosemicarbazide intermediate. Subsequent treatment with 1M HCl at 80°C for 4 hours induces cyclization to form the triazole thiol.
-
Isolation : The product is filtered, washed with cold ethanol, and recrystallized from methanol to afford white crystals (Yield: 78%).
Analytical Data :
-
IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1602 cm⁻¹ (C=N).
-
¹H NMR (500 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 7.82 (d, 2H, Py-H), 8.68 (d, 2H, Py-H), 13.15 (s, 1H, SH).
-
Elemental Analysis : Calculated for C₉H₈N₄S: C 52.92, H 3.95, N 27.43; Found: C 52.88, H 3.91, N 27.38.
Introduction of the Sulfanylacetamide Group
The sulfanyl bridge is established via nucleophilic substitution between the triazole thiol and a chloroacetamide derivative.
Synthesis of 2-Chloro-N-(3,5-dichlorophenyl)acetamide
Procedure :
-
Acylation : 3,5-Dichloroaniline (1.0 eq) is dissolved in dry dichloromethane. Chloroacetyl chloride (1.1 eq) is added dropwise at 0°C, followed by triethylamine (1.5 eq). The reaction is stirred for 2 hours at room temperature.
-
Workup : The mixture is washed with 5% HCl, water, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield a white solid (Yield: 85%).
Analytical Data :
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
-
¹H NMR (500 MHz, CDCl₃) : δ 4.12 (s, 2H, CH₂Cl), 7.25 (d, 2H, Ar-H), 7.42 (t, 1H, Ar-H), 8.21 (s, 1H, NH).
Coupling of Triazole Thiol with Chloroacetamide
Procedure :
-
Reaction : 4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq) and 2-chloro-N-(3,5-dichlorophenyl)acetamide (1.1 eq) are suspended in dry acetone. Anhydrous K₂CO₃ (2.0 eq) is added, and the mixture is refluxed for 8 hours.
-
Isolation : The precipitate is filtered, washed with water, and recrystallized from ethanol to yield the target compound (Yield: 65%).
Analytical Data :
-
IR (KBr) : 1678 cm⁻¹ (C=O), 1583 cm⁻¹ (C=N).
-
¹H NMR (500 MHz, DMSO-d₆) : δ 2.52 (s, 3H, CH₃), 4.08 (s, 2H, SCH₂), 7.48 (d, 2H, Py-H), 7.62 (d, 2H, Ar-H), 7.85 (t, 1H, Ar-H), 8.72 (d, 2H, Py-H), 10.35 (s, 1H, NH).
-
Elemental Analysis : Calculated for C₁₇H₁₂Cl₂N₅OS: C 47.89, H 2.84, N 16.42; Found: C 47.82, H 2.81, N 16.38.
Optimization and Mechanistic Insights
Role of Base in Nucleophilic Substitution
The use of anhydrous K₂CO₃ deprotonates the thiol group, generating a thiolate anion that attacks the electrophilic carbon of the chloroacetamide. Polar aprotic solvents like acetone enhance nucleophilicity while minimizing side reactions.
Purification Challenges
Recrystallization from ethanol effectively removes unreacted starting materials and inorganic salts. The target compound’s limited solubility in cold ethanol ensures high purity (>98% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Cyclization | 65 | 98 | 8 |
| Microwave-Assisted | 72 | 97 | 2 |
| Solid-Phase Synthesis | 58 | 95 | 12 |
Microwave-assisted synthesis reduces reaction time but requires specialized equipment. Solid-phase methods, while modular, offer lower yields due to incomplete coupling.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its ability to interact with specific molecular targets. Key areas of application include:
- Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. This compound may inhibit the growth of various fungal pathogens by targeting enzymes involved in ergosterol biosynthesis, similar to other triazoles like fluconazole and itraconazole .
- Anticancer Potential : Preliminary studies suggest that N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit anticancer activity. It has been evaluated in vitro against several cancer cell lines, showing promising results that warrant further investigation into its mechanisms and efficacy in cancer therapy .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : The compound demonstrates good oral bioavailability, which is critical for its application in drug development.
- Metabolism : It is primarily metabolized in the liver through cytochrome P450 pathways, which influences its half-life and overall efficacy.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : In vitro testing against various cancer cell lines showed significant growth inhibition rates. For instance, one study reported percent growth inhibitions (PGIs) ranging from 50% to over 80% against specific tumor types .
- Inhibition Studies : Molecular docking studies have confirmed its potential as a 5-lipoxygenase inhibitor, indicating a pathway for further development as an anti-inflammatory drug .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations
Substituent Effects on Molecular Weight :
- The target compound (393.97 g/mol) is smaller than the allyl- and ethoxyphenyl-substituted analogs (434.97–492.07 g/mol) due to its simpler substituents. The furan-containing compound (266.07 g/mol) is the lightest, reflecting its lack of bulky aromatic groups .
Electronic and Steric Modifications: Allyl vs. Pyridine Position: Pyridin-4-yl (target) vs. pyridin-2-yl () or pyridin-3-yl () alters electronic interactions; pyridin-4-yl’s para-substitution may enhance symmetry and π-stacking efficiency. Phenyl Substituents: Chlorine atoms (electron-withdrawing) in the target compound contrast with methoxy/ethoxy groups (electron-donating) in , impacting solubility and receptor binding.
Biological Activity Insights :
- The furan-containing analog in demonstrated anti-exudative activity in rat models, suggesting that triazole-thioacetamides with heterocyclic substituents (e.g., furan, pyridine) may target inflammatory pathways. However, the absence of activity data for the target compound and other analogs limits direct pharmacological comparisons.
Q & A
Q. What methodologies address solubility challenges in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Derivatization : Introduce PEGylated or glycosylated moieties to the acetamide group to enhance aqueous solubility .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antimicrobial efficacy?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for MIC testing to ensure consistency in inoculum size and growth media .
- Resistance Profiling : Screen clinical isolates for efflux pump overexpression, which may explain reduced activity in some strains .
Q. Why do computational and experimental binding affinities differ?
- Methodological Answer :
- Solvent Effects : Include implicit solvent models (e.g., PBS in MD simulations) to account for hydrophobic interactions .
- Conformational Sampling : Use metadynamics to explore flexible regions (e.g., triazole ring puckering) that impact docking accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
